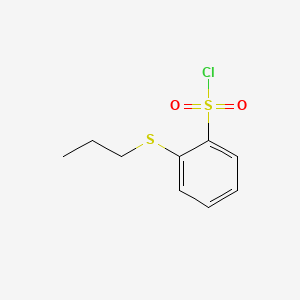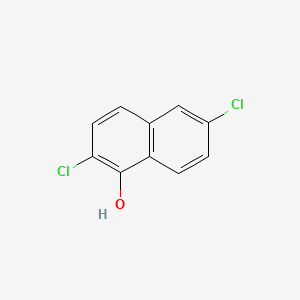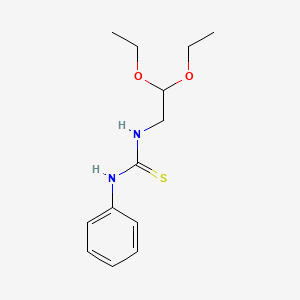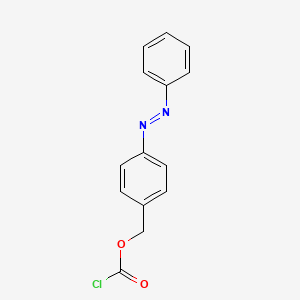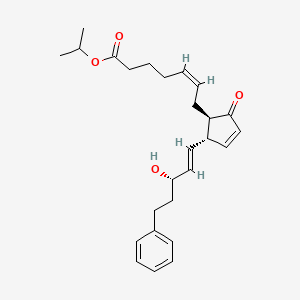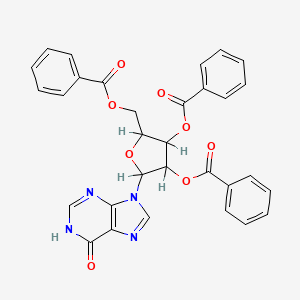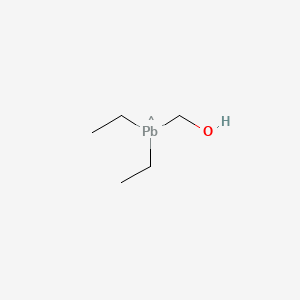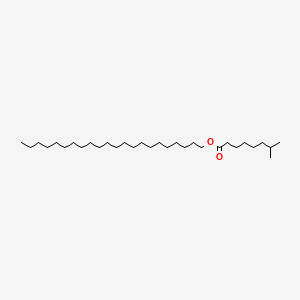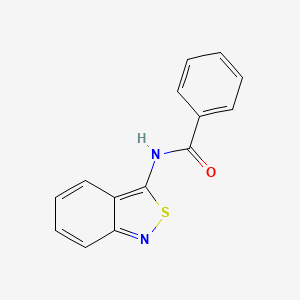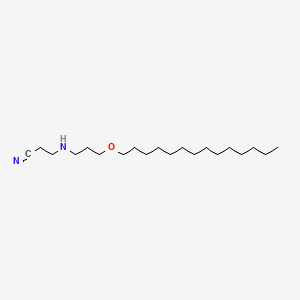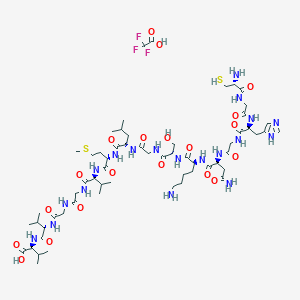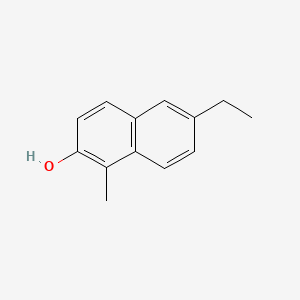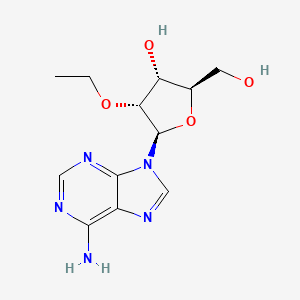
2'-O-Ethyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine, 2’-O-ethyl- is a modified nucleoside where the 2’-hydroxyl group of the ribose moiety is replaced by an ethoxy group. This modification enhances the stability and binding affinity of the nucleoside, making it a valuable component in various biochemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-O-ethyl- typically involves the alkylation of adenosine. One common method includes dissolving adenosine in a polar solvent, followed by the addition of an alkylating reagent and a base. The reaction is carried out under controlled conditions to ensure the selective modification of the 2’-hydroxyl group .
Industrial Production Methods
For industrial-scale production, the process involves similar steps but with optimized conditions for higher yield and purity. The use of advanced purification techniques ensures that the final product meets the required standards for pharmaceutical applications .
化学反应分析
Types of Reactions
Adenosine, 2’-O-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 2’-position .
科学研究应用
Adenosine, 2’-O-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
作用机制
Adenosine, 2’-O-ethyl- exerts its effects primarily through its interaction with adenosine receptors. These receptors are G protein-coupled receptors that mediate various physiological responses. The modification at the 2’-position enhances the binding affinity and stability of the nucleoside, allowing for more effective modulation of receptor activity .
相似化合物的比较
Similar Compounds
Adenosine: The parent compound with a hydroxyl group at the 2’-position.
2’-O-methyladenosine: A similar modification where the 2’-hydroxyl group is replaced by a methoxy group.
2’-O-(2-methoxyethyl) adenosine: Another derivative with a methoxyethyl group at the 2’-position
Uniqueness
Adenosine, 2’-O-ethyl- is unique due to its ethoxy modification, which provides a balance between stability and binding affinity. This makes it particularly useful in applications where enhanced stability and receptor interaction are crucial .
属性
CAS 编号 |
52842-98-5 |
|---|---|
分子式 |
C12H17N5O4 |
分子量 |
295.29 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-ethoxy-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17N5O4/c1-2-20-9-8(19)6(3-18)21-12(9)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
InChI 键 |
WPRAWTYWHYORKM-WOUKDFQISA-N |
手性 SMILES |
CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
规范 SMILES |
CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


